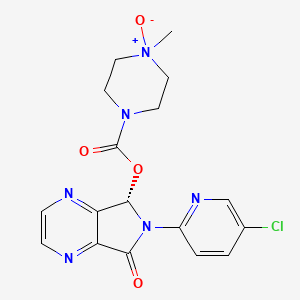

Eszopiclone N-Oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTIKKTXLHVRKN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164891 | |

| Record name | Eszopiclone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151851-70-6 | |

| Record name | Eszopiclone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151851706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eszopiclone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESZOPICLONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K91HXH30LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Characterization of Eszopiclone N Oxide

Synthetic Approaches for Eszopiclone (B1671324) N-Oxide

The synthesis of Eszopiclone N-Oxide typically involves the oxidation of the parent compound or its precursors. Understanding these methods is crucial for obtaining the compound for research, analytical standards, or impurity profiling.

This compound is formed through the oxidation of the tertiary amine in the piperazine (B1678402) ring of Eszopiclone or its racemic precursor, Zopiclone (B121070) medchemexpress.comnih.govglpbio.comnih.govportico.orgdrugbank.comhmdb.cacerilliant.com. This N-oxidation reaction is a common metabolic pathway for many amine-containing drugs and can be mimicked using various oxidizing agents in a laboratory setting.

Common oxidizing agents employed for N-oxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and peracetic acid acs.org. The reaction typically proceeds by electrophilic attack of the oxygen atom from the oxidant onto the lone pair of electrons on the nitrogen atom. The choice of oxidant and reaction conditions (solvent, temperature, reaction time) are critical for achieving good yields and minimizing side reactions. For instance, hydrogen peroxide, while readily available, may require longer reaction times or catalysts compared to more potent oxidants like m-CPBA. Careful control is necessary to prevent over-oxidation or degradation of the sensitive cyclopyrrolone core structure.

Beyond direct oxidation of Eszopiclone, researchers may also employ targeted synthetic strategies to create N-oxide analogues for specific research purposes. These might include synthesizing isotopically labeled N-oxides for metabolic tracing studies or creating modified N-oxide structures to investigate structure-activity relationships (SAR) or to develop novel analytical standards.

Such targeted syntheses would involve building the this compound structure from simpler precursors, incorporating the N-oxide functionality at a strategic point in the synthetic route. This approach offers greater control over the final product and allows for the introduction of specific modifications, although it can be more complex and time-consuming than direct oxidation. The synthesis of impurities like RP 48497, a photodegradation product of Eszopiclone, has been reported, highlighting the importance of targeted synthesis for quality control nih.govresearchgate.net. While RP 48497 is not an N-oxide, the methodologies for synthesizing related compounds underscore the synthetic chemistry approaches available.

Oxidative Synthesis from Eszopiclone and Zopiclone Precursors

Spectroscopic Techniques for Structural Elucidation

Confirming the structure of synthesized this compound relies heavily on various spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural elucidation. The introduction of the N-oxide group typically results in a downfield shift of nearby protons and carbons in both ¹H and ¹³C NMR spectra compared to the parent amine acs.orgresearchgate.net. Specifically, protons adjacent to the oxidized nitrogen atom will experience increased deshielding. ¹H NMR can reveal the characteristic signals of the methyl group on the piperazine ring and the aromatic protons, while ¹³C NMR provides information on the carbon skeleton. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm the connectivity and assignments. The N→O bond itself does not typically give a direct signal in standard NMR but its presence is inferred from the changes in the chemical shifts of neighboring atoms acs.org.

Mass Spectrometry (MS): Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly used nih.govnih.govresearchgate.netresearchgate.net. This compound is expected to show a molecular ion peak corresponding to its molecular weight (404.81 g/mol ) lgcstandards.comlgcstandards.comdrugbank.com. Fragmentation patterns obtained from MS/MS experiments can provide further structural confirmation by breaking down the molecule into characteristic fragments, allowing for the identification of specific substructures, including the N-oxide moiety. For instance, studies on N-oxides of chemical warfare agents have shown that MS/MS experiments can confirm their structures nih.gov. PubChem lists the mass spectrometry data for Eszopiclone, including fragmentation peaks, which would be analogous for its N-oxide derivative nih.gov.

Chromatographic Purity and Isomeric Characterization

Ensuring the purity of synthesized this compound and characterizing any potential isomers is critical for its use as an analytical standard or in research.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of synthesized compounds. Reversed-phase HPLC with UV detection is commonly employed, with methods optimized to separate this compound from starting materials, byproducts, and other related substances researchgate.netnih.govsielc.comoup.comajrconline.org. The N-oxide group increases the polarity of the molecule compared to Eszopiclone, which influences its chromatographic behavior oup.com. For example, a study on chlorambucil (B1668637) N-oxide demonstrated that N-oxides are generally more polar and elute earlier in reversed-phase HPLC compared to their parent amines nih.gov. Analytical methods developed for Zopiclone and its metabolites, including Zopiclone N-Oxide, often utilize HPLC-MS/MS for sensitive and selective detection and quantification nih.govresearchgate.netresearchgate.net. Purity is typically reported as a percentage, with standards often requiring purity greater than 95% lgcstandards.comnih.gov.

Isomeric Characterization: Eszopiclone is the (S)-enantiomer of Zopiclone. While the N-oxidation process itself does not typically create a new chiral center at the nitrogen atom, it is important to confirm that the stereochemical integrity of Eszopiclone is maintained during synthesis if the starting material is enantiomerically pure Eszopiclone. If starting from racemic Zopiclone, chiral chromatography would be necessary to isolate or characterize the specific enantiomer of the N-oxide, though this compound is often referred to as (S)-zopiclone-N-oxide, implying its synthesis from or relation to the (S)-enantiomer nih.govportico.orgresearchgate.netscialert.net. Studies have shown stereoselective metabolism of Zopiclone, with higher concentrations of (S)-N-desmethyl zopiclone and (S)-N-oxide zopiclone observed, indicating that the N-oxide can also exist in enantiomeric forms researchgate.net.

Stability Assessment in Synthetic Processes

The stability of this compound under various conditions encountered during synthesis, purification, and storage is an important consideration. N-oxides, in general, can exhibit varying degrees of stability.

The N→O bond can be susceptible to reduction, particularly in the presence of strong reducing agents. Conversely, some N-oxides can be relatively stable, while others might be sensitive to acidic or basic conditions, or to light and heat acs.orgacs.orgresearchgate.net. For example, while some N-oxides are used as stable intermediates, others readily dimerize in the absence of reactive functional groups google.com. Studies on Zopiclone N-oxide indicate it is stored at -20°C glpbio.com. Eszopiclone itself can degrade under acidic and peroxide stress conditions, suggesting that its N-oxide metabolite might share similar sensitivities oup.com. Research into the stability of N-oxides has shown that while some are weakened by N-oxidation due to bond elongation and altered electronic properties, others can be stabilized by specific structural features researchgate.net. Therefore, during the synthesis and handling of this compound, conditions that could promote reduction or degradation, such as exposure to strong acids, bases, or reducing agents, should be carefully controlled.

Metabolic Pathways and Biotransformation of Eszopiclone N Oxide

Preclinical In Vivo Metabolic Profiling

Excretion Pathways of Eszopiclone (B1671324) N-Oxide and Related Metabolites in Animals

The excretion of eszopiclone and its metabolites, including eszopiclone N-oxide, primarily occurs via metabolic transformation followed by elimination. While specific quantitative data detailing the exact proportions of this compound excreted through urine versus feces in animal models is limited in the reviewed literature, general metabolic pathways suggest extensive biotransformation. Studies on racemic zopiclone (B121070) indicate that only a small percentage (7-10%) of the administered dose is recovered as unchanged drug in urine and feces, underscoring the significant role of metabolism in its elimination wikipedia.orgresearchgate.net.

Metabolites, including N-oxide derivatives, are the primary forms excreted. For racemic zopiclone in humans, N-oxide and N-desmethyl metabolites account for approximately 30% of the initial dose excreted in urine wikipedia.org. In a pilot study involving rats, the N-oxide enantiomers of zopiclone were recovered, indicating their presence in biological matrices such as plasma researchgate.net. These findings suggest that this compound is likely eliminated predominantly in its transformed state, primarily through urinary excretion, following its formation from eszopiclone.

Stereoselective Aspects of N-Oxide Formation from Eszopiclone

The metabolism of zopiclone, and by extension eszopiclone (the (S)-enantiomer), exhibits stereoselectivity, particularly concerning N-oxidation. Research indicates that the formation of zopiclone N-oxide is influenced by the stereochemistry of the parent compound. Studies employing chiral chromatography have revealed that the (R)-enantiomer of zopiclone preferentially undergoes N-oxidation compared to the (S)-enantiomer. Specifically, approximately 42% of the (R)-enantiomer is converted to N-oxide metabolites, whereas only about 28% of the (S)-enantiomer undergoes this metabolic transformation .

This preferential N-oxidation of the (R)-enantiomer suggests that while eszopiclone ((S)-zopiclone) is the pharmacologically active enantiomer, its metabolic conversion to the N-oxide form may occur at a lower rate compared to its inactive counterpart. Conversely, some studies observing plasma concentrations have reported higher levels of (S)-N-oxide zopiclone, which could be attributed to differential clearance rates or other metabolic pathways influencing the observed concentrations rather than the initial formation rate wikipedia.orgresearchgate.net. However, the direct metabolic studies on the formation pathway highlight a stereoselective preference for N-oxidation of the (R)-enantiomer.

Table 1: Stereoselective N-Oxide Formation from Zopiclone Enantiomers

| Zopiclone Enantiomer | Percentage of N-Oxide Formation | Reference |

| (R)-Zopiclone | 42% | |

| (S)-Zopiclone | 28% |

Pharmacological Characterization of Eszopiclone N Oxide Preclinical

Receptor Binding and Allosteric Modulation Studies

Studies investigating the metabolic fate of eszopiclone (B1671324) have characterized the pharmacological activity of its primary metabolites. Eszopiclone N-Oxide, also referred to as (S)-zopiclone-N-oxide, is consistently reported to possess weak or insignificant pharmacological activity. nih.govdrugbank.com In vitro binding assays have demonstrated that the N-oxide derivative shows no significant binding to the GABA-A receptor complex. tmda.go.tz This lack of affinity suggests that this compound does not contribute meaningfully to the GABA-A receptor-mediated hypnotic effects of its parent drug. scialert.net

Given that this compound demonstrates no significant binding to the general GABA-A receptor complex, detailed investigations into its selectivity for specific alpha subunits (such as α1, α2, α3, and α5) have not been a primary focus in the literature. tmda.go.tz In contrast, the parent compound, eszopiclone, is known to act as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABA-A receptors and has a broad affinity for receptors containing α1, α2, α3, and α5 subunits. pharmgkb.orgresearchgate.netresearchgate.netdrugbank.com The inactivity of the N-oxide metabolite at the receptor level precludes a meaningful analysis of subunit selectivity.

A comparative analysis of eszopiclone and its main metabolites reveals significant differences in their interaction with the GABA-A receptor. Eszopiclone is the pharmacologically active S-enantiomer of zopiclone (B121070), exhibiting a high affinity for the GABA-A receptor, which is approximately 50-fold greater than its R-enantiomer. scialert.netportico.org

The other primary metabolite, (S)-N-desmethylzopiclone, binds to GABA-A receptors but with a substantially lower potency than eszopiclone. tmda.go.tz In contrast, this compound is considered largely inactive or to have only weak pharmacological activity. drugbank.comdrugbank.comresearchgate.net This distinction underscores that the clinical effects of eszopiclone administration are attributable to the parent compound itself, with a lesser contribution from the N-desmethyl metabolite and virtually none from the N-oxide metabolite. scialert.nettmda.go.tz

| Compound | Relative Affinity/Activity at GABA-A Receptor |

|---|---|

| Eszopiclone | High affinity; primary active moiety. scialert.netresearchgate.netportico.org |

| (S)-N-desmethylzopiclone | Active, but with substantially lower potency than Eszopiclone. tmda.go.tz |

| This compound | Weak to no significant binding or activity. tmda.go.tzdrugbank.comdrugbank.com |

Assessment of Subunit Selectivity (e.g., alpha1, alpha2, alpha3, alpha5)

In Vitro Functional Assays

Consistent with its lack of binding affinity, there is an absence of published electrophysiological data demonstrating that this compound modulates GABA-A receptor currents. Electrophysiological studies for the parent compound, eszopiclone, confirm that it potentiates GABA-evoked chloride currents, which is the functional mechanism underlying its hypnotic effects. nih.govpharmgkb.orgcambridge.org Since this compound does not bind significantly to the receptor, it is not expected to produce such functional modulation. tmda.go.tz

The available preclinical literature focuses almost exclusively on the interaction of eszopiclone and its metabolites with the GABAergic system, as this is the primary mechanism of action for this class of drugs. pharmgkb.orggoogle.com There is no significant evidence from the reviewed sources to suggest that this compound has any relevant interactions with other neurotransmitter systems.

Preclinical Behavioral and Physiological Studies in Animal Models

Evaluation of Sedative-Hypnotic Effects

This compound is a primary metabolite formed through the oxidation of the parent compound, eszopiclone. fda.govmedchemexpress.com In preclinical evaluations, this metabolite has been consistently characterized as having significantly less pharmacological activity compared to eszopiclone. medchemexpress.com

While the parent drug, eszopiclone, demonstrates potent sedative-hypnotic properties in animal models, such as decreasing locomotor activity and reducing wakefulness in rats, its N-oxide metabolite is described as weakly active or largely inactive. nih.govdrugbank.comportico.org Racemic zopiclone is metabolized to an N-oxide derivative that is considered less active, and it is anticipated that this compound would contribute minimally, if at all, to the primary sleep-inducing effects of the parent drug. nih.govannapurnapharmacy.com One report notes that the N-oxide derivative of racemic zopiclone is a weakly active metabolite. annapurnapharmacy.com Further investigation into the specific hypnotic effects of isolated this compound in animal models is limited, with most literature focusing on its role as a metabolite with diminished activity. nih.govdrugbank.com

| Compound | Reported Preclinical Sedative-Hypnotic Activity | Source |

|---|---|---|

| Eszopiclone | Significant hypnotic effects; decreases locomotor activity. | portico.org |

| This compound | Weak pharmacological activity; less active metabolite. | medchemexpress.comdrugbank.com |

| Zopiclone (racemic) | Exhibits sedative-hypnotic, anticonvulsant, and myorelaxant activities. | nih.gov |

| Zopiclone N-Oxide | Weakly active metabolite. | annapurnapharmacy.com |

Investigation of Anxiolytic, Anticonvulsant, and Myorelaxant Properties

Preclinical studies have established that zopiclone, the racemic mixture containing eszopiclone, possesses anxiolytic, anticonvulsant, and muscle relaxant properties, similar to benzodiazepines. researchgate.netwho.int These effects are attributed to its action as an agonist at the γ-aminobutyric acid type A (GABA-A) receptor complex. who.int Eszopiclone itself has been shown to have benzodiazepine-like effects in preclinical models of anxiety. portico.org

In contrast, the available literature consistently describes this compound as a metabolite with weak or insignificant pharmacological activity. fda.govdrugbank.com Specific preclinical studies designed to evaluate the anxiolytic, anticonvulsant, or myorelaxant properties of this compound as a standalone compound are not detailed in the reviewed sources. The general characterization of the metabolite as "largely inactive" suggests that it would not possess these CNS-depressant properties to any significant degree. drugbank.com

Neurochemical Alterations in Animal Brains

The mechanism of action for eszopiclone's hypnotic effects is understood to be its interaction with GABA-A receptor complexes at binding domains that are allosterically coupled to benzodiazepine receptors. fda.gov This interaction enhances the inhibitory effects of GABA, leading to sedation. Subtle changes in neurochemicals like GABA are known to cause significant alterations in behavior. jneuropsychiatry.orgjneuropsychiatry.org

Crucially, the primary metabolite, (S)-zopiclone-N-oxide, shows no significant binding to the GABA receptor. fda.gov This lack of affinity for the target receptor explains its observed weak pharmacological activity from a neurochemical standpoint. fda.govdrugbank.com While systemic administration of the parent compound, eszopiclone, has been shown to decrease acetylcholine (B1216132) release in the pontine reticular formation and increase EEG delta power in rats, the N-oxide metabolite is not expected to produce similar neurochemical alterations due to its inability to effectively bind to the GABA-A receptor. nih.gov

| Compound | GABA-A Receptor Binding Affinity | Source |

|---|---|---|

| Eszopiclone | Binds to GABA-receptor complexes. | fda.gov |

| (S)-zopiclone-N-oxide | Shows no significant binding. | fda.gov |

| (S)-N-desmethyl zopiclone | Binds with substantially lower potency than eszopiclone. | fda.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The structure-activity relationship for this compound primarily concerns the impact of the N-oxidation on the molecule's biological activity. Eszopiclone belongs to the cyclopyrrolone class and its pharmacological activity is dependent on its specific three-dimensional structure which allows it to bind with high affinity to the GABA-A receptor. fda.gov

The key structural difference between eszopiclone and its N-oxide metabolite is the addition of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring. fda.govmedchemexpress.com This single chemical modification results in a profound loss of pharmacological activity. Preclinical data indicates that this N-oxidation leads to a metabolite with no significant affinity for the GABA-A receptor binding site. fda.gov

This finding strongly suggests that the unoxidized nitrogen atom on the piperazine ring is a critical feature for the molecule's ability to bind to and act as an agonist at the GABA-A receptor. The addition of the polar N-oxide group drastically alters the electronic and steric properties of the molecule, preventing the necessary interaction with the receptor. Therefore, the SAR for eszopiclone and its N-oxide analog demonstrates that the integrity of the piperazine moiety is essential for retaining potent hypnotic activity.

Analytical Methodologies for Eszopiclone N Oxide Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are foundational for separating Eszopiclone (B1671324) N-Oxide from related compounds and quantifying it in complex matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a widely adopted technique for the analysis of Eszopiclone N-Oxide due to its versatility, sensitivity, and ability to resolve structurally similar compounds. Various detection modes, predominantly UV detection, are employed.

Research has demonstrated the development of stability-indicating RP-HPLC methods for Eszopiclone, which inherently can be adapted or used for its N-oxide metabolite or impurity. For instance, a stability-indicating RP-LC method utilized a Peerless HT C8 column (50 x 4.6 mm, 1.8 µm) with a mobile phase comprising pH 4.5 buffer, acetonitrile (B52724), and tetrahydrofuran (B95107) (81:18:1, v/v) at a flow rate of 1.0 mL/min. UV detection was performed at 304 nm ajrconline.org. This method was linear over a range of 10-150 µg/mL, with percent recoveries for Eszopiclone ranging from 97.7% to 100.5% ajrconline.org.

Another study employed an Inertsil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.05M monobasic sodium phosphate (B84403) buffer (pH 3.5) and acetonitrile (60:40, v/v) at a flow rate of 1.5 mL/min. Quantification was achieved using photodiode array (PDA) detection at 303 nm oup.com. This method was capable of separating Eszopiclone from its impurities, including those with close structural similarity like the N-oxide. The method showed good linearity and was validated for specificity, precision, accuracy, and robustness oup.com.

A different RP-HPLC method used a Phenomenex Luna C18 column (150 × 4.6 mm; 5 µm) with a mobile phase of Acetonitrile: phosphate buffer (pH 2.5) in a ratio of 25:75% (v/v) at a flow rate of 1 mL/min. UV detection was set at 304 nm, with a retention time of 3.92 min for Eszopiclone ajrconline.org. This method demonstrated linearity in the concentration range of 4-24 µg/mL, with % recovery between 99.25% and 99.86% and % RSD for precision and accuracy less than 2% ajrconline.org.

Table 1: HPLC Method Parameters and Performance for Eszopiclone Analysis (Potentially Applicable to N-Oxide)

| Parameter | Method 1 ajrconline.org | Method 2 oup.com | Method 3 ajrconline.org |

| Column | Peerless HT C8 (50 x 4.6 mm, 1.8 µm) | Inertsil C18 (250 × 4.6 mm, 5 µm) | Phenomenex Luna C18 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | pH 4.5 buffer: Acetonitrile: Tetrahydrofuran (81:18:1, v/v) | 0.05M Sodium Phosphate Buffer (pH 3.5) : Acetonitrile (60:40, v/v) | Acetonitrile: Phosphate buffer (pH 2.5) (25:75, v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |

| Detection Wavelength | 304 nm | 303 nm | 304 nm |

| Retention Time (ESZ) | ~5 min | Not specified for ESZ, but separation achieved | 3.92 min |

| Linearity Range | 10 - 150 µg/mL | Up to 4.8 µg/mL (150% of spec limit) | 4 - 24 µg/mL |

| Accuracy (% Recovery) | 97.7 - 100.5% | Not explicitly stated for ESZ, but method validated | 99.25% - 99.86% |

| Precision (%RSD) | Not explicitly stated for ESZ, but method validated | Not explicitly stated for ESZ, but method validated | < 2% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry for High Sensitivity Analysis

LC-MS/MS offers superior sensitivity and selectivity, making it invaluable for detecting and quantifying this compound, especially in biological matrices or at trace levels.

A study reported an HPLC-ESI-MS/MS method for the simultaneous quantification of zopiclone (B121070) and its metabolites, including zopiclone-N-oxide, in human plasma. This method used a Symmetry shield RP8 column (150 mm x 4.6 mm i.d., 3.5 µm particle size) with a mobile phase of 0.1% formic acid-methanol (15:85, v/v) at a flow rate of 0.50 mL/min. The method achieved a run time of 4.5 minutes and had linear calibration curves over concentration ranges of 0.5-150 ng/mL for zopiclone and N-desmethyl zopiclone, and 1-150 ng/mL for zopiclone-N-oxide researchgate.net. Intra-batch and inter-batch accuracy and precision were within 89.5-109.1% and 3.0-14.7%, respectively researchgate.net.

Another LC-MS/MS method was developed for the quantitative analysis of zopiclone (ZOP), N-desmethylzopiclone (NDZOP), zopiclone N-oxide (ZOPNO), and 2-amino-5-chloropyridine (B124133) (ACP) in urine. This method allowed determination up to 3,000 ng/mL within 3.5 minutes using an API-4000 LC-MS/MS system with electrospray ionization in multiple reaction-monitoring (MRM) mode. The method demonstrated good stability for ZOPNO in urine at 4°C for one week and at -20°C for one month oup.com.

Table 2: LC-MS/MS Method Parameters for Zopiclone N-Oxide Analysis

| Parameter | Method 1 researchgate.net | Method 2 oup.com |

| Column | Symmetry shield RP8 (150 mm x 4.6 mm i.d., 3.5 µm) | Not specified in abstract, but LC-MS/MS used |

| Mobile Phase | 0.1% Formic acid-Methanol (15:85, v/v) | Not specified in abstract, but LC-MS/MS used |

| Flow Rate | 0.50 mL/min | Not specified in abstract |

| Detection Mode | Tandem mass spectrometry (ESI+) | LC-MS/MS (MRM mode) |

| Quantification Range | 1-150 ng/mL (for Zopiclone-N-oxide) | Up to 3,000 ng/mL (for ZOPNO) |

| Run Time | 4.5 min | 3.5 min |

| Accuracy/Precision | Accuracy: 89.5-109.1%; Precision: 3.0-14.7% (for ZOPNO) | Not explicitly stated for ZOPNO, but method validated for other analytes. ZOPNO stable at 4°C (1 week), -20°C (1 month). |

High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Semi-Quantitative Analysis

HPTLC provides a cost-effective and rapid method for qualitative and semi-quantitative analysis, useful for initial screening and quality control.

An eco-friendly HPTLC method was developed using silica (B1680970) gel 60 F-254 plates with a mobile phase of methanol-water (6:4, v/v). Densitometric analysis was performed at 300 nm, yielding an Rf value of 0.48 ± 0.02 for Eszopiclone. This method was validated for linearity (0.2–1.2 µ g/band , r = 0.9997), precision, robustness, LOD (130 ng/spot), and LOQ (150 ng/spot) researchgate.net. This method is suitable for separating Eszopiclone from its degradation products, thus applicable for stability studies.

Another HPTLC method used toluene: ethyl acetate (B1210297): methanol (B129727) (6: 4: 2 v/v/v) as the mobile phase, yielding an Rf value of 0.52 ± 0.02 for Eszopiclone. Densitometric estimation was performed at 304 nm, with linearity in the range of 150-300 ng/spot ajpsonline.com.

Table 3: HPTLC Method Parameters for Eszopiclone Analysis

| Parameter | Method 1 researchgate.net | Method 2 ajpsonline.com |

| Stationary Phase | Silica gel 60 F-254 plates | Silica gel 60 F-254, TLC precoated plates |

| Mobile Phase | Methanol–Water (6:4, v/v) | Toluene: Ethyl acetate: Methanol (6:4:2 v/v/v) |

| Detection Wavelength | 300 nm | 304 nm |

| Rf Value (Eszopiclone) | 0.48 ± 0.02 | 0.52 ± 0.02 |

| Linearity Range | 0.2–1.2 µ g/band | 150-300 ng/spot |

| LOD | 130 ng/spot | Not specified |

| LOQ | 150 ng/spot | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While GC-MS is primarily used for volatile and semi-volatile compounds, it can be employed for the analysis of certain metabolites or degradation products if they are sufficiently volatile or can be derivatized. Zopiclone N-oxide is generally not considered volatile. However, GC-MS has been used for the analysis of zopiclone and its other metabolites in biological samples diva-portal.orgnih.gov. For this compound specifically, GC-MS is less commonly reported compared to LC-based methods. If used, it would likely involve derivatization to increase volatility.

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and often faster approach for quantitative determination, especially when sensitivity requirements are met.

Simple UV and difference spectroscopic methods have been developed for Eszopiclone. In one method (Method A), UV spectra in 0.1M Hydrochloric acid showed an absorption maximum (λmax) at 304 nm. This method was linear in the concentration range of 3-18 µg/mL rjptonline.org. Method B utilized the difference in absorbance at maxima (307 nm) and minima (239 nm), with a linear range of 2-12 µg/mL rjptonline.org. Both methods demonstrated good reproducibility and recovery with %RSD less than 2%, indicating their suitability for routine analysis rjptonline.org.

Another spectrophotometric method involved ion-pair complexation of Eszopiclone with triphenylmethane (B1682552) dyes (Bromothymol blue, Bromophenol blue, Bromocresol green, Bromocresol purple) in acidic buffers. The complexes were extracted into chloroform, and absorbance was measured around 415 nm researchgate.net.

Table 4: UV-Visible Spectrophotometric Methods for Eszopiclone

| Method | Solvent/Conditions | λmax (nm) | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |

| Method A | 0.1M HCl | 304 | 3-18 | Determined by recovery studies | < 2% |

| Method B | Difference Spectroscopy | 307 (max) | 2-12 | Determined by recovery studies | < 2% |

| Ion-Pair | Chloroform extract (acidic buffers) | ~415 | Not specified | Not specified | Not specified |

Method Validation Parameters for Robustness and Reliability

For any analytical method to be considered reliable, it must undergo rigorous validation according to established guidelines, such as those from the International Conference on Harmonization (ICH). Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity: Ensures that the method can accurately measure the analyte in the presence of impurities, degradation products, or matrix components. Studies have shown that HPLC methods can effectively separate Eszopiclone from its known degradation products and impurities ajrconline.orgoup.comajpsonline.com.

Linearity: Assesses the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. Reported linearity ranges for Eszopiclone analysis vary depending on the technique, from µg/mL levels in HPLC and UV-Vis to ng/band in HPTLC ajrconline.orgoup.comajrconline.orgresearchgate.netajpsonline.comrjptonline.org. Correlation coefficients (r or R²) are typically high, often exceeding 0.999 ajrconline.orgoup.comresearchgate.net.

Accuracy: Evaluated through recovery studies, where known amounts of the analyte are added to a sample. Recoveries for Eszopiclone have been reported in the range of 97.7-100.5% for HPLC ajrconline.org and 99.25%-99.86% for another HPLC method ajrconline.org.

Precision: Includes repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). RSD values for precision studies are generally required to be low, often less than 2% for HPLC and UV-Vis methods ajrconline.orgrjptonline.org.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For HPLC, LOD values have been reported around 1 µg/mL sphinxsai.com, while LOQ values can be around 2 µg/mL sphinxsai.com or lower in LC-MS/MS methods (e.g., 0.1 ng/mL) researchgate.net. HPTLC methods have reported LODs around 130 ng/spot and LOQs around 150 ng/spot ajpsonline.com.

Robustness: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature). Studies confirm the robustness of developed HPLC and HPTLC methods ajrconline.orgresearchgate.netajpsonline.comsphinxsai.com.

Advanced Sample Preparation Techniques

The analysis of this compound in complex biological samples such as plasma, blood, and urine necessitates robust sample preparation methods to remove interfering substances and enrich the analyte. Several advanced techniques have been utilized, primarily including Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Solid Phase Extraction (SPE): SPE is a widely adopted technique for the cleanup and concentration of this compound and its related compounds. Various SPE cartridges have demonstrated efficacy, including BondElut CIS silica extraction columns and C18-based materials like OASIS HLB cartridges tandfonline.comresearchgate.net. DVB-H SPE cartridges have also been reported to yield good recoveries, typically above 90% researchgate.net. The process generally involves loading the sample onto the SPE cartridge, washing with appropriate solvents to remove unbound matrix components, and then eluting the target analytes with a stronger solvent system. For instance, a common SPE procedure involves washing with water and acetonitrile, followed by elution with a mixture of methanol and perchloric acid tandfonline.com. SPE is considered essential for extensive cleanup of plasma samples prior to LC-MS/MS analysis researchgate.net.

Liquid-Liquid Extraction (LLE): Liquid-liquid extraction has historically been used for the isolation of zopiclone and its metabolites, often requiring subsequent evaporation of the extract before chromatographic analysis tandfonline.com. More selective LLE methods have employed solvent systems such as dichloromethane-2-propanol nih.gov or 1-chlorobutane (B31608) for extraction from various biological matrices researchgate.net. While effective, LLE can sometimes be more labor-intensive and may require larger solvent volumes compared to SPE.

Protein Precipitation (PPT): Protein precipitation is a rapid and straightforward sample preparation technique that involves adding a solvent (e.g., acetonitrile), acid, base, or salt mixture to a biological sample, causing proteins to precipitate out. This method effectively removes a significant portion of proteins and other macromolecules, facilitating subsequent analysis sigmaaldrich.com. Acetonitrile-based protein precipitation has been employed for oral fluid and plasma samples, and simple protein precipitation has been used for rat plasma analysis researchgate.netresearchgate.net. PPT can achieve up to 95% protein removal, offering a quick cleanup step, especially when coupled with filtration sigmaaldrich.com.

Application in Preclinical Pharmacokinetic and Drug Metabolism Studies

Analytical methods incorporating advanced sample preparation techniques are indispensable for characterizing the pharmacokinetic (PK) and drug metabolism (DM) profiles of eszopiclone and its metabolites, including this compound. These methods enable the accurate quantification of these compounds in biological fluids over time, providing critical data for drug development.

Pharmacokinetic Studies: The quantification of this compound, often alongside its parent compound eszopiclone and other metabolites like N-desmethylzopiclone, is vital for understanding absorption, distribution, metabolism, and excretion (ADME) properties. Studies have utilized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with SPE or PPT for the analysis of these compounds in plasma and urine tandfonline.comresearchgate.netresearchgate.netnih.govresearchgate.netthieme-connect.comdiva-portal.org. For example, SPE followed by LC-ESI-MS/MS has been employed to achieve a calibration range of 1-150 ng/mL for Zopiclone N-oxide with recoveries of 90% or higher researchgate.net. Similarly, RP-HPLC with fluorescence detection, following selective extraction, has been applied to pharmacokinetic studies, reporting limits of quantification as low as 2 ng/mL in serum and 10 ng/mL in urine for metabolites tandfonline.comnih.gov. These studies have been conducted in various preclinical models, including rats researchgate.netresearchgate.net, and in human subjects, contributing to the comprehensive understanding of eszopiclone's in vivo behavior tandfonline.comnih.govthieme-connect.comdiva-portal.org.

Data Table:

Table 1: Key Analytical Parameters for this compound and Related Metabolites

| Analyte | Sample Preparation Method | Analytical Technique | Calibration Range (ng/mL) | Recovery (%) | Limit of Quantitation (ng/mL) | Citation |

| Zopiclone N-oxide | SPE | LC-ESI-MS/MS | 1 - 150 | ≥ 90 | Not specified | researchgate.net |

| Zopiclone metabolites | SPE | RP-HPLC-Fluorescence | Not specified | 90 - 95 | 2 (serum), 10 (urine) | tandfonline.com |

| Zopiclone N-oxide | Selective Extraction | RP-HPLC-Fluorescence | Not specified | Not specified | 10 | nih.gov |

| Eszopiclone (E-ZOP) | Protein Precipitation | HPLC-MS/MS | 0.1 - 50 | Not specified | Not specified | researchgate.net |

Compound List:

Eszopiclone

this compound

Zopiclone

N-desmethylzopiclone

2-amino-5-chloropyridine

Impurity Profiling and Degradation Studies of Eszopiclone N Oxide

Eszopiclone (B1671324) N-Oxide as an Impurity of Eszopiclone Formulations

Eszopiclone N-Oxide can arise during the manufacturing process of eszopiclone or through degradation pathways during storage. Its presence necessitates robust analytical methods for its identification, quantification, and control within acceptable limits as per regulatory guidelines.

Identification and Characterization of Process-Related Impurities

This compound is recognized as a process-related impurity and a degradation product in eszopiclone formulations google.comsynzeal.comresearchgate.net. Its formation can occur through oxidation during synthesis or storage google.comdiva-portal.orgmdpi.com. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are vital for its identification and characterization. Studies have identified this compound as "Impurity A" in various contexts google.comresearchgate.netajrconline.org. For instance, HPLC methods are developed to achieve chromatographic separation of this compound from the parent drug and other potential impurities, ensuring specificity in the analytical procedure researchgate.netoup.comtsijournals.com.

Development of Reference Standards for Analytical Quality Control

The accurate quantification and control of this compound in pharmaceutical products rely on the availability of well-characterized reference standards. These standards are essential for method development, validation, and routine quality control testing synzeal.comsigmaaldrich.compharmaffiliates.com. Companies specializing in pharmaceutical reference standards supply this compound (often designated as Eszopiclone Related Compound A or Zopiclone (B121070) Oxide) for these analytical purposes synzeal.comsigmaaldrich.compharmaffiliates.com. The development and validation of stability-indicating analytical methods, such as HPLC, are critical for ensuring that these reference standards are stable and suitable for their intended use in quality control researchgate.netoup.comsphinxsai.com.

Forced Degradation Studies and Intrinsic Stability Assessment

Forced degradation studies are performed to elucidate the degradation pathways of this compound and to establish its intrinsic stability under various stress conditions, including hydrolysis, oxidation, and photolysis. These studies are crucial for understanding how the compound behaves under exaggerated conditions, which helps in predicting its behavior during storage and in developing stable formulations.

Hydrolytic Degradation Pathways (Acid, Base, Neutral Conditions)

Eszopiclone, and by extension its N-oxide impurity, is known to be susceptible to hydrolytic degradation. Studies indicate that eszopiclone degrades significantly under acidic and alkaline conditions researchgate.nettsijournals.comsphinxsai.comoup.com.

Acidic Conditions: Eszopiclone shows degradation in acidic environments. For example, refluxing in 0.1 M hydrochloric acid at 80°C for 30 minutes resulted in approximately 25-30% degradation ajpsonline.com. Another study reported that eszopiclone was sensitive to acid stress conditions, degrading into an unknown impurity identified as Impurity D oup.com. The rate of degradation in acid is generally slower compared to alkaline conditions sphinxsai.com.

Basic Conditions: Alkaline conditions lead to more rapid degradation of eszopiclone compared to acidic conditions sphinxsai.com. In 0.1 M sodium hydroxide (B78521) at 80°C for 30 minutes, approximately 15% degradation was observed sphinxsai.com. More severe conditions, such as 1 M sodium hydroxide at 80°C for 30 minutes, caused rapid degradation, with around 60% of the drug degrading sphinxsai.com. Eszopiclone is prone to chemical degradation when in contact with alkaline species and water google.com.

Neutral Conditions: Studies suggest that eszopiclone may also degrade under neutral conditions, albeit to a lesser extent than under acidic or basic conditions. Refluxing the drug solution in water at 80°C for 15 minutes resulted in 25-30% degradation ajpsonline.com.

The specific degradation pathways and products of this compound under these hydrolytic conditions are not extensively detailed in the provided search results, but the parent compound's lability indicates a need for careful control of pH in formulations and during storage.

Oxidative Degradation Mechanisms and Products

Eszopiclone is highly susceptible to oxidative degradation google.comoup.comsphinxsai.comoup.comresearchgate.net. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to significant degradation.

Hydrogen Peroxide Stress: Studies have shown that eszopiclone degrades in peroxide stress conditions. For instance, treatment with 3% hydrogen peroxide for 30 minutes resulted in approximately 25% degradation ajpsonline.com. Exposure to 1% H₂O₂ at 40°C for 60 minutes also caused degradation ajrconline.org. In one study, eszopiclone degradation was observed in peroxide stress conditions, with slight degradation noted oup.comresearchgate.net.

The primary mechanism of oxidative degradation for eszopiclone involves the formation of its N-oxide derivative, this compound google.comdiva-portal.orgmdpi.comfda.govnih.gov. This N-oxidation is a common metabolic and degradation pathway diva-portal.orgmdpi.comfda.govnih.gov.

Photolytic Degradation Pathways

Eszopiclone exhibits sensitivity to photolytic degradation oup.comsphinxsai.comoup.comresearchgate.net. Exposure to light, particularly UV light, can lead to the formation of degradation products.

UV and Visible Light Exposure: Eszopiclone was found to be unstable to photochemical degradation, with around 15% degradation observed after exposing a drug solution in methanol (B129727) to sunlight for 1 hour sphinxsai.com. Similarly, exposure to a photo stability chamber for 1 hour also resulted in approximately 10-15% degradation sphinxsai.com. Studies indicate that eszopiclone is stable in photolytic degradation conditions in some instances researchgate.netoup.comoup.comresearchgate.net, while other studies report significant degradation sphinxsai.comajpsonline.com. One study specifically identified RP 48497 as a non-chiral potential photodegradation product caused by bright light mdpi.com.

The degradation products resulting from photolysis can include various oxidized or rearranged species, necessitating protection from light for eszopiclone formulations.

Thermal and Humidity Stress-Induced Degradation

Eszopiclone, in its solid form, exhibits a notable degree of stability when subjected to thermal and humidity stress conditions, as per International Conference on Harmonisation (ICH) guidelines. Studies indicate that Eszopiclone remains largely stable when exposed to elevated temperatures, such as 60°C for 24 hours oup.comresearchgate.net. Similarly, thermal stress at 105°C for 24 hours also demonstrated stability ajrconline.org. When subjected to humidity stress, specifically at 40°C and 75% relative humidity (RH) for seven days, Eszopiclone also maintained its stability oup.comresearchgate.net. Prolonged exposure to humidity, such as 40°C/75% RH for 60 days, might lead to the formation of minor degradation products, but the compound generally shows resilience researchgate.net.

However, it is important to note that while the pure substance may be stable, its stability can be compromised once formulated into tablets, particularly when in contact with alkaline excipients or moisture google.com. Eszopiclone is generally considered prone to degradation under acidic, alkaline, and oxidative conditions, whereas it demonstrates stability under photolytic conditions oup.comresearchgate.netajrconline.orgresearchgate.netsphinxsai.comgoogle.com.

Table 1: Eszopiclone Degradation Under Various Stress Conditions

| Stress Condition | Temperature/RH | Duration | Observed Stability/Degradation | References |

| Thermal | 60°C | 24 hours | Stable | oup.comresearchgate.net |

| Thermal | 105°C | 24 hours | Stable | ajrconline.org |

| Thermal | 50°C | 60 days | Minor products formed | researchgate.net |

| Humidity | 40°C / 75% RH | 7 days | Stable | oup.comresearchgate.net |

| Humidity | 40°C / 75% RH | 60 days | Minor products formed | researchgate.net |

| Acid Hydrolysis | 2M HCl / 60°C | 2 hours | Significant Degradation | oup.comresearchgate.netajrconline.orgresearchgate.netsphinxsai.com |

| Base Hydrolysis | 2M NaOH / 60°C | 30 minutes | Significant Degradation | oup.comresearchgate.netajrconline.orgresearchgate.netsphinxsai.com |

| Oxidative (H₂O₂) | 5% H₂O₂ | Benchtop/2h | Degradation Observed | oup.comresearchgate.net |

| Oxidative (H₂O₂) | 1% H₂O₂ / 40°C | 60 minutes | Degradation Observed | ajrconline.org |

| Photolytic (UV/Visible) | N/A | Specified | Stable | oup.comresearchgate.net |

| Water Hydrolysis | N/A | Specified | Prone to degradation | google.com |

Elucidation of Degradation Pathways and Reaction Kinetics

The degradation of Eszopiclone can proceed through several pathways, leading to the formation of various impurities. A primary route involves oxidation, which results in the formation of this compound (also referred to as Impurity A or Zopiclone N-oxide) nih.govdrugbank.compharmgkb.orgnih.govcerilliant.comglpbio.com. This N-oxidation is a significant metabolic pathway and can also occur during storage under oxidative conditions.

Other notable degradation pathways include:

Acid Hydrolysis: Under acidic conditions, Eszopiclone can undergo significant degradation, yielding impurities such as 2-amino-5-chloropyridine (B124133) (identified as Impurity D) oup.comresearchgate.netgoogle.com. This compound, a key starting material in Eszopiclone synthesis, is formed through cleavage reactions oup.comresearchgate.net.

Photodegradation: Exposure to light can lead to the formation of specific photodegradation products, such as RP 48497 nih.gov.

Base Hydrolysis and Oxidation: These conditions also promote the degradation of Eszopiclone, leading to the formation of various related substances oup.comresearchgate.netajrconline.orgresearchgate.netsphinxsai.com.

Other Impurities: Besides this compound and 2-amino-5-chloropyridine, other identified impurities include Impurity B, Impurity C, and N-desmethylzopiclone drugbank.comnih.govoup.comresearchgate.netajrconline.org.

Studies have aimed to establish these degradation pathways and understand the intrinsic stability of the molecule oup.comresearchgate.net. While detailed kinetic data for the formation of this compound specifically are not extensively detailed in the provided snippets, research has investigated water-induced degradation kinetics ajpsonline.com, and the general understanding of these pathways is crucial for developing appropriate storage conditions and manufacturing processes.

Table 2: Identified Degradation Pathways and Major Products of Eszopiclone

| Pathway Type | Stress Condition | Major Degradation Product(s) | Notes | References |

| Oxidation | Oxidative stress | This compound (Impurity A, Zopiclone N-oxide) | Primary metabolic and degradation product; formed by oxidation of Eszopiclone. | nih.govdrugbank.compharmgkb.orgnih.govcerilliant.comglpbio.com |

| Acid Hydrolysis | Acidic conditions | 2-amino-5-chloropyridine (Impurity D) | A key starting material for Eszopiclone synthesis; formed via cleavage. | oup.comresearchgate.netgoogle.com |

| Photodegradation | Light exposure | RP 48497 | Identified as a photodegradation product. | nih.gov |

| General Degradation | Various (Acid, Base, Oxidative) | Impurity B, Impurity C, N-desmethylzopiclone (S-desmethylzopiclone) | Other related substances formed under different stress conditions. | drugbank.comnih.govoup.comresearchgate.netajrconline.org |

Development of Stability-Indicating Analytical Methods for this compound

To effectively monitor the stability of Eszopiclone and quantify its degradation products, including this compound, robust and validated analytical methods are essential. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant techniques employed for this purpose oup.comresearchgate.netajrconline.orgresearchgate.netgoogle.comsphinxsai.comajpsonline.comcore.ac.uk. These methods are developed and validated in accordance with ICH guidelines to ensure specificity, accuracy, precision, linearity, and sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ) oup.comresearchgate.netresearchgate.netsphinxsai.comajpsonline.comscience.gov.

The core principle of these stability-indicating methods is their ability to achieve adequate separation between the parent drug (Eszopiclone) and its various degradation products and impurities, such as this compound. This separation is critical for accurate quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is often utilized in conjunction with HPLC for the definitive identification and structural elucidation of unknown impurities and degradation products oup.comresearchgate.net.

Table 3: Representative Stability-Indicating HPLC/HPTLC Method Parameters for Eszopiclone and Impurities

| Parameter | Example Method 1 (HPLC) | Example Method 2 (HPLC) | Example Method 3 (HPTLC) | References |

| Technique | RP-HPLC | RP-HPLC | HPTLC | ajrconline.orgresearchgate.netsphinxsai.comajpsonline.com |

| Column | Thermo Hypersil BDS–C18 (250 mm × 4.6 mm, 5.0 µ) | Inertsil C18 (250 × 4.6 mm, 5 µm) | Silica (B1680970) gel 60 F-254 TLC precoated plates | researchgate.netsphinxsai.comajpsonline.com |

| Mobile Phase | Methanol : Water (pH adjusted to 2.5 with ortho phosphoric acid) (40:60, v/v) | 0.05M monobasic sodium phosphate (B84403) buffer (pH 3.5) + 0.8% sodium lauryl sulfate (B86663) : Acetonitrile (B52724) (60:40, v/v) | Toluene : Ethyl acetate (B1210297) : Methanol (6: 4: 2, v/v/v) | researchgate.netsphinxsai.comajpsonline.com |

| Flow Rate | 1 mL/min | 1.5 mL/min | Not specified in the context of separation for stability-indicating method. | researchgate.netsphinxsai.com |

| Detection Wavelength | 304 nm | 303 nm | 304 nm | researchgate.netsphinxsai.comajpsonline.com |

| Key Impurity Retention | This compound (Impurity A) elutes at a different retention time than Eszopiclone. | Separation of Eszopiclone from impurities like Impurity A (this compound) and others is achieved. | Well-resolved spots for Eszopiclone and degradation products with significantly different Rf values. | oup.comajpsonline.com |

| Validation | ICH guidelines, linearity, precision, accuracy, specificity. | ICH guidelines, linearity, precision, accuracy, specificity, LOD, LOQ. | ICH guidelines, linearity, precision, accuracy, robustness, LOD, LOQ. | researchgate.netsphinxsai.comajpsonline.com |

These analytical methods are crucial for quality control during the manufacturing process and for assessing the long-term stability of Eszopiclone formulations, ensuring that levels of impurities like this compound remain within acceptable regulatory limits.

Advanced Research Topics and Future Directions for Eszopiclone N Oxide

Computational Chemistry and Molecular Modeling

Computational chemistry offers powerful tools to investigate the properties and potential interactions of molecules like Eszopiclone (B1671324) N-Oxide, even when their direct pharmacological activity is limited.

In Silico Predictions of Receptor Binding and Pharmacological Activity

Computational studies have provided insights into the molecular characteristics of Eszopiclone N-Oxide. Molecular modeling analyses, employing methods such as molecular mechanics, semi-empirical calculations (PM3), and Density Functional Theory (DFT) at the B3LYP/6-31G* level, have indicated that both Eszopiclone and its metabolites, including ESZNO, possess small LUMO-HOMO energy differences. This suggests that these compounds may be kinetically labile scialert.net. Specifically, this compound has been identified as being the most reactive among these metabolites in such analyses scialert.net. While these studies highlight its chemical reactivity, they also reinforce its characterization as having no significant binding to the GABA-A receptor fda.govtmda.go.tz. Further in silico predictions could explore potential interactions with other biological targets or pathways, although current data points towards a lack of significant pharmacological activity at the primary target of Eszopiclone.

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of ligand-receptor complexes. While direct MD simulations focusing solely on this compound's interaction with the GABA-A receptor are not extensively documented, its known metabolic pathways and chemical lability provide a basis for such investigations. The finding that this compound is kinetically labile scialert.net could be explored through MD simulations to understand how this lability might influence any transient interactions or binding stability if it were to encounter a receptor. Studies on related compounds or general GABA-A receptor interactions have utilized MD simulations to elucidate binding mechanisms researchgate.netresearchgate.net, and such methodologies could be applied to ESZNO to confirm its lack of sustained interaction or to identify any subtle, uncharacterized binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Oxide Derivatives

QSAR modeling aims to establish relationships between the chemical structure of compounds and their biological activity. While direct QSAR studies specifically focused on creating novel this compound derivatives for enhanced activity are not prominent in the literature, the general understanding of its structure-activity relationship is that the N-oxide moiety significantly reduces or abolishes the affinity for the GABA-A receptor compared to the parent compound scialert.netfda.govnih.govtmda.go.tz. Future research could involve synthesizing and testing a series of N-oxide derivatives of Eszopiclone or related cyclopyrrolones to systematically explore how modifications to the N-oxide structure impact receptor binding or other potential biological activities. Such studies would aim to identify structural features that might confer novel properties or confirm the loss of activity associated with the N-oxide functional group.

Investigation of this compound in Non-Mammalian Biological Systems

Research into the effects or behavior of this compound in non-mammalian biological systems is limited. Typically, Eszopiclone's pharmacological profile and metabolism are studied in mammalian models. However, exploring ESZNO in simpler organisms or in vitro non-mammalian systems could offer unique insights. For instance, studies in model organisms like Caenorhabditis elegans or zebrafish could be employed to assess potential toxicological effects, metabolic fate, or any subtle biological responses that might not be apparent in standard mammalian assays, especially given its identified kinetic lability scialert.net. Such investigations would require the development of specific assays and exposure protocols tailored to these systems.

Role of this compound in Multi-Drug Metabolism and Interactions (preclinical)

This compound is a product of Eszopiclone's metabolism, primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2E1, with a contribution from CYP2C8 scialert.netfda.govnih.govtmda.go.tztandfonline.com. Its role in multi-drug metabolism is primarily that of a metabolite that is cleared from the system. Preclinical studies investigating Eszopiclone have established its metabolic pathways. While ESZNO itself is considered largely inactive, its formation involves key metabolic enzymes. Research could focus on whether ESZNO, as a distinct chemical entity, has any in vitro inhibitory or inductive effects on other cytochrome P450 enzymes or drug transporters. Such studies would be crucial for understanding potential drug-drug interactions if ESZNO were present at significant concentrations due to altered metabolic clearance of Eszopiclone or other co-administered drugs. However, given its low activity and rapid clearance, its direct role in complex drug interactions is likely minimal.

Development of Novel Analogs of this compound for Targeted Preclinical Research

The development of novel analogs of this compound is an area with potential for targeted preclinical research, though current literature primarily discusses ESZNO as an impurity or an inactive metabolite of Eszopiclone medchemexpress.comresearchgate.netmdpi.com. Research efforts could focus on synthesizing derivatives where the N-oxide moiety is retained or modified, with the aim of exploring whether such structural alterations could lead to compounds with novel pharmacological profiles, perhaps unrelated to GABA-A receptor modulation. For example, exploring the reactivity indicated by its LUMO-HOMO energy difference scialert.net could lead to synthetic strategies for creating diverse N-oxide-containing scaffolds. Such research would necessitate targeted synthesis programs followed by broad biological screening to identify any unexpected activities or properties.

Exploration of Potential for this compound as a Research Probe in Neurobiology

While this compound is generally considered to have weak pharmacological activity compared to its parent compound, its structural relationship and metabolic origin make it a subject of interest in neurobiological research. Studies indicate that this compound, along with other metabolites like N-desmethylzopiclone, is formed through the oxidation and demethylation of eszopiclone, primarily mediated by CYP3A4 and CYP2E1 enzymes researchgate.netnih.govresearchgate.nethyphadiscovery.comacs.orghres.cahres.cafda.govfda.gov. Although its binding affinity to GABAA receptors is substantially lower than that of eszopiclone researchgate.nethres.cahres.cafda.govfda.gov, its presence in the brain, as a metabolite of a CNS-active drug, warrants investigation into its potential neurobiological roles or interactions.

Advanced Toxicological Research of this compound in Animal Models

The toxicological profile of this compound is an area of growing importance, particularly given its status as a metabolite and its detection in toxicological analyses nih.gov. While Eszopiclone itself has a generally favorable safety profile at therapeutic doses, high-dose exposures and overdose scenarios have highlighted potential toxicities, some of which may be linked to its metabolites. Notably, reports have associated zopiclone (B121070) (and by extension, its metabolites like the N-oxide) with adverse hematological effects, including hemolytic anemia and methemoglobinemia nih.govslovetres.siresearchgate.netresearchgate.netjodrugs.com. These effects are hypothesized to stem from oxidative stress within erythrocytes, potentially induced by the parent drug or its metabolites researchgate.netnih.govslovetres.siresearchgate.netresearchgate.netscialert.netfrontiersin.org.

Molecular modeling studies suggest that this compound, along with eszopiclone and its N-desmethyl metabolite, possess small LUMO-HOMO energy differences, indicating kinetic lability. Their molecular surfaces show electron-deficient regions that could readily react with cellular nucleophiles like glutathione (B108866), leading to depletion and oxidative stress, or react with DNA bases, potentially causing DNA damage scialert.net. Specifically, this compound has been identified as a compound that can contribute to oxidative stress in erythrocytes, leading to methemoglobinemia and hemolytic anemia, particularly in cases of overdose researchgate.netnih.govslovetres.siresearchgate.netresearchgate.netjodrugs.comscialert.netfrontiersin.org. Advanced toxicological research in animal models could further elucidate the mechanisms underlying these effects, establish dose-response relationships for the N-oxide metabolite, and assess its potential for organ-specific toxicity, genotoxicity, or other long-term adverse outcomes. Such studies are crucial for a comprehensive understanding of the safety of eszopiclone and its metabolic products.

Table 1: Hematological Effects Associated with Zopiclone/Eszopiclone Overdose

| Condition | Associated Drug/Metabolite | Potential Mechanism | Reported Severity (Examples) | Citation(s) |

| Methemoglobinemia | Zopiclone, this compound | Oxidative stress in erythrocytes | Severe (19.4-24.5% methemoglobin) | nih.govslovetres.siresearchgate.netjodrugs.comscialert.net |

| Hemolytic Anemia | Zopiclone, this compound | Oxidative stress in erythrocytes, glutathione depletion | Mild (Hb 9.0-9.6 g/dL) | researchgate.netnih.govslovetres.siresearchgate.netresearchgate.netjodrugs.comscialert.net |

| Oxidative Stress | Eszopiclone & Metabolites | Reaction with cellular nucleophiles (e.g., glutathione) | Implicated in methemoglobinemia and hemolytic anemia | researchgate.netresearchgate.netscialert.netfrontiersin.org |

Biotechnological Applications and Biocatalysis for N-Oxidation Processes

The formation of this compound through the oxidation of eszopiclone by cytochrome P450 enzymes highlights the relevance of N-oxidation processes in drug metabolism researchgate.netnih.govresearchgate.nethyphadiscovery.comacs.orghres.cahres.cafda.govfda.govmdpi.com. This metabolic pathway also points towards potential biotechnological applications. Biocatalysis, utilizing enzymes or whole microorganisms, offers environmentally friendly and highly selective methods for chemical transformations, including oxidation reactions jodrugs.comwikipedia.orgtandfonline.commdpi.comku.edursc.orgnih.gov.

The synthesis of various N-oxides, including those derived from nitrogen-containing heterocycles, is an active area of research in biocatalysis mdpi.comrsc.orgnih.govscilit.com. Enzymes such as soluble di-iron monooxygenases (SDIMOs) have demonstrated the ability to regioselectively oxidize N-heterocycles to their corresponding N-oxides, offering a greener alternative to traditional chemical oxidants mdpi.comscilit.com. While specific biocatalytic routes for the synthesis of this compound have not been extensively detailed, the general principles of enzymatic N-oxidation are well-established. Research could explore the use of engineered enzymes or microbial systems to efficiently produce this compound for use as a reference standard in analytical toxicology or as a tool in pharmacological studies. Furthermore, understanding the enzymatic mechanisms involved in N-oxidation could lead to the development of novel prodrug strategies or the synthesis of related compounds with tailored pharmacological properties, as N-oxide functionalities can influence drug solubility, membrane permeability, and bioavailability acs.orgrsc.orgnih.gov. The development of robust biocatalytic processes for N-oxidation aligns with the pharmaceutical industry's drive towards sustainable and green chemistry practices.

Compound Name List:

Eszopiclone

this compound

Zopiclone

N-desmethylzopiclone

(S)-zopiclone-N-oxide

(S)-N-desmethyl zopiclone

Q & A

Q. What are the established synthetic pathways for Eszopiclone N-Oxide, and how can researchers validate their reproducibility?

this compound is synthesized via reduction, chlorination, and recyclization of intermediates derived from eszopiclone. Key steps include the reduction of 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one, followed by chlorination and cyclization . To ensure reproducibility, researchers should:

- Document reaction parameters (e.g., temperature, solvent, catalyst) in detail.

- Compare spectral data (¹H-NMR, MS) with published results to confirm structural integrity .

- Replicate procedures from primary literature and cross-validate with independent labs, adhering to guidelines for experimental reporting .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- ¹H-NMR Spectroscopy : Essential for confirming the pyrazinone ring structure and substituent positions. Peaks corresponding to aromatic protons and methyl groups should align with reference spectra .

- Mass Spectrometry (MS) : Used to verify molecular ion peaks and fragmentation patterns. Researchers should compare observed m/z values with theoretical calculations .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection is recommended. Include retention times and peak area percentages in reports .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during this compound synthesis?

- Parameter Screening : Use design of experiments (DoE) to test variables like temperature, pH, and reagent stoichiometry. For example, reducing excess chlorinating agents may lower halogenated by-products .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediate species .

- Post-Hoc Analysis : Isolate and characterize by-products via LC-MS to inform mechanistic adjustments .

Q. What strategies resolve contradictions in spectral data when characterizing novel this compound derivatives?

- Comparative Analysis : Cross-reference NMR and MS data with computational predictions (e.g., density functional theory for chemical shift modeling) .

- Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) and 2D NMR (COSY, HSQC) to resolve ambiguities in proton assignments .

- Peer Review : Share raw data with collaborators to identify potential misinterpretations, adhering to transparency standards in chemical reporting .

Q. How does this compound’s stability under varying pH and temperature conditions impact its applicability in pharmacological studies?

- Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) over 1–4 weeks. Monitor degradation via HPLC and identify breakdown products .

- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life. Use Arrhenius equations to extrapolate data to physiological conditions .

- Mechanistic Insights : Correlate instability with structural motifs (e.g., N-oxide group reactivity) to guide derivative design .

Q. What role can computational chemistry play in predicting this compound’s reactivity and interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Model binding affinities to GABAA receptors using docking software (e.g., AutoDock Vina). Validate predictions with in vitro assays .

- Quantum Mechanical (QM) Calculations : Predict electron distribution and reactive sites (e.g., N-oxide moiety) to inform synthetic modifications .

- Data Integration : Combine computational results with experimental SAR (structure-activity relationship) studies to prioritize derivatives for synthesis .

Methodological Guidelines

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed and SciFinder for comprehensive searches .

- Data Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials, formatted per journal guidelines .

- Ethical Reporting : Disclose conflicts of interest and cite all foundational studies, including negative results that contradict prior findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.